molecular formula C₃¹³C₆H₁₄O₇ B1151007 Allyl D-Glucuronate-13C6

Allyl D-Glucuronate-13C6

Cat. No.: B1151007
M. Wt: 240.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context in Isotopic Labeling Research

The development of Allyl D-Glucuronate-Carbon-13-Labeled emerged from the broader historical evolution of stable isotope labeling techniques that began in the early twentieth century. The foundational work in isotopic labeling can be traced to Frederick Soddy's pioneering discovery of isotopes over a century ago, which revealed that elements occupying the same position in the periodic table could differ in mass due to varying neutron numbers in their atomic nuclei. This groundbreaking insight laid the theoretical foundation for all subsequent isotopic labeling applications in biological research.

The practical application of stable isotopes in biological systems gained momentum during and after World War II, when mass spectrometry technology experienced rapid advancement driven by military research needs. Alfred Nier played a crucial role in this development, successfully producing carbon-13 labeled methane with approximately ten percent enrichment using techniques developed by German scientists Clusius and Dickel. This carbon-13 labeled methane quickly found applications in biological and botanical research, marking the beginning of carbon isotope utilization in metabolic studies.

The specific development of carbon-13 labeled glucuronate derivatives represents a more recent advancement in isotopic labeling technology. The synthesis of Allyl D-Glucuronate-Carbon-13-Labeled was first reported in 2011, representing a significant milestone in the availability of isotopically labeled carbohydrate derivatives for biochemical research. This development occurred during a period of rapid expansion in stable isotope applications, driven by improvements in nuclear magnetic resonance spectroscopy and mass spectrometry instrumentation that enabled more sensitive and accurate detection of isotopic signatures.

Table 1: Historical Milestones in Carbon-13 Isotopic Labeling Research

Year Milestone Significance
1920 Discovery of isotopes by Frederick Soddy Theoretical foundation for isotopic labeling
1940s Production of carbon-13 labeled methane by Alfred Nier First biological applications of carbon-13 tracers
1990s Expansion of stable isotope metabolomics applications Transition from radioisotopes to stable isotopes
2011 Synthesis of Allyl D-Glucuronate-Carbon-13-Labeled Specialized glucuronate tracer availability

The evolution of stable isotope labeling has been characterized by a gradual shift from radioactive isotopes to stable isotopes, driven by safety considerations and analytical advantages. This transition has been particularly pronounced in metabolic studies, where the number of investigations using radioactive isotopes has declined since the 1990s in favor of stable isotope approaches. The development of compounds like Allyl D-Glucuronate-Carbon-13-Labeled represents the culmination of this trend, providing researchers with safe, non-radioactive tools for sophisticated metabolic investigations.

Significance in Biochemical and Metabolic Studies

Allyl D-Glucuronate-Carbon-13-Labeled holds exceptional significance in biochemical and metabolic studies due to its unique capacity to serve as a molecular tracer in glucuronidation reactions and related metabolic pathways. The compound's isotopic enrichment enables researchers to distinguish between endogenous and exogenously administered glucuronate molecules, providing unprecedented insight into the kinetics and mechanisms of glucuronide conjugation processes. This capability has proven particularly valuable in pharmaceutical research, where understanding drug metabolism pathways is essential for optimizing therapeutic efficacy and minimizing adverse effects.

The compound's primary application lies in the synthesis of one-beta-oxygen-acyl glucuronides, which are important metabolites of numerous pharmaceutical compounds including nonsteroidal anti-inflammatory drugs. These acyl glucuronides represent a critical class of drug metabolites that have been implicated in various idiosyncratic adverse reactions, making their study essential for drug safety assessment. The use of Allyl D-Glucuronate-Carbon-13-Labeled enables researchers to synthesize these metabolites in pure form and substantial quantities, facilitating comprehensive toxicological investigations that would otherwise be impossible.

Metabolic flux analysis represents another crucial application domain for Allyl D-Glucuronate-Carbon-13-Labeled. In these studies, the isotopically labeled compound serves as a tracer that allows researchers to quantify the flow of carbon atoms through specific metabolic pathways. The uniform carbon-13 labeling pattern provides detailed information about pathway utilization, reaction kinetics, and metabolic regulation under various physiological and pathological conditions. This information is invaluable for understanding disease mechanisms, identifying therapeutic targets, and optimizing treatment strategies.

Table 2: Applications of Allyl D-Glucuronate-Carbon-13-Labeled in Biochemical Research

Research Area Application Analytical Advantage
Drug Metabolism Acyl glucuronide synthesis Isotopic distinction from endogenous compounds
Metabolic Flux Analysis Pathway tracing Quantitative carbon flow measurement
Toxicology Studies Metabolite characterization Pure reference standard availability
Pharmaceutical Development Drug safety assessment Mechanistic understanding of adverse reactions

The compound's significance extends to studies of acyl migration kinetics, a phenomenon where acyl glucuronides undergo intramolecular rearrangement reactions that can lead to the formation of reactive metabolites. Nuclear magnetic resonance spectroscopy studies using fluorine-19 labeled analogs have demonstrated the complex kinetics of these migration reactions, revealing sequential formation of various positional isomers with distinct stability profiles. The availability of carbon-13 labeled substrates enables complementary investigations using carbon nuclear magnetic resonance spectroscopy, providing additional mechanistic insights into these important biochemical transformations.

Recent studies have demonstrated that carbon-13 labeled glucose exhibits negligible isotopic effects on cellular growth and metabolism, validating the use of stable isotopes as faithful tracers of biological processes. Adaptive evolution experiments with Escherichia coli grown on uniformly labeled carbon-13 glucose for approximately one thousand generations revealed no significant differences in fitness between organisms grown on labeled versus unlabeled substrates. These findings provide strong evidence that carbon-13 labeled compounds like Allyl D-Glucuronate-Carbon-13-Labeled accurately reflect natural metabolic processes without introducing artificial perturbations.

Development as a Stable Isotope-Labeled Reference Standard

The development of Allyl D-Glucuronate-Carbon-13-Labeled as a stable isotope-labeled reference standard represents a significant advancement in analytical chemistry and pharmaceutical research. Reference standards play a crucial role in ensuring the accuracy, precision, and reproducibility of analytical measurements, particularly in complex biological matrices where endogenous compounds can interfere with detection and quantification of target analytes. The isotopic labeling of this glucuronate derivative provides a unique solution to these analytical challenges by creating a chemically identical but spectroscopically distinct internal standard.

The synthesis methodology developed for producing Allyl D-Glucuronate-Carbon-13-Labeled has been optimized to ensure high isotopic purity and chemical stability. The five-step synthetic route achieves uniform carbon-13 incorporation across all six carbon positions of the glucuronic acid moiety, resulting in a compound with greater than ninety-eight percent isotopic enrichment. This high level of isotopic purity is essential for maintaining the compound's utility as a reference standard, as isotopic dilution could compromise analytical accuracy and sensitivity.

Commercial availability of Allyl D-Glucuronate-Carbon-13-Labeled has expanded significantly since its initial synthesis, with multiple specialized suppliers now offering the compound in various quantities and purities. Typical commercial preparations provide the compound as a white solid with molecular weight specifications reflecting the carbon-13 labeling pattern. Storage conditions typically require refrigeration at two to eight degrees Celsius with protection from air and light to maintain chemical stability and prevent degradation.

Table 3: Specifications for Allyl D-Glucuronate-Carbon-13-Labeled Reference Standard

Parameter Specification Analytical Method
Chemical Purity ≥98% High-performance liquid chromatography
Isotopic Enrichment >98% carbon-13 Mass spectrometry
Molecular Weight 240.16 atomic mass units Mass spectrometry
Physical Appearance White solid Visual inspection
Solubility Soluble in chloroform, dichloromethane, dimethyl sulfoxide Solubility testing
Storage Stability Stable at 2-8°C, protected from light Accelerated stability studies

The analytical applications of Allyl D-Glucuronate-Carbon-13-Labeled as a reference standard span multiple instrumental techniques. Mass spectrometry applications leverage the six atomic mass unit difference between the labeled and unlabeled compounds to achieve precise quantification through isotope dilution methods. Nuclear magnetic resonance spectroscopy applications utilize the distinct carbon-13 nuclear magnetic resonance signals to monitor chemical transformations and reaction kinetics with high temporal resolution. These analytical capabilities have made the compound an indispensable tool for pharmaceutical quality control, metabolic research, and clinical diagnostics.

The compound's development as a reference standard has been supported by comprehensive analytical characterization, including detailed nuclear magnetic resonance spectroscopic analysis. Carbon-13 nuclear magnetic resonance spectra of related glucuronic acid derivatives provide valuable structural information and serve as fingerprints for compound identification and purity assessment. These spectroscopic databases enable researchers to verify the identity and integrity of their reference standards, ensuring reliable analytical results across different laboratories and research applications.

Quality assurance protocols for Allyl D-Glucuronate-Carbon-13-Labeled reference standards typically include multiple analytical techniques to verify chemical identity, purity, and isotopic enrichment. High-performance liquid chromatography coupled with mass spectrometry provides sensitive detection of impurities and degradation products, while nuclear magnetic resonance spectroscopy confirms structural integrity and isotopic labeling patterns. These comprehensive analytical approaches ensure that the reference standard meets the stringent requirements necessary for its intended research and analytical applications.

Allyl D-Glucuronate-Carbon-13-Labeled has established itself as an indispensable tool in modern biochemical research and pharmaceutical development. The compound's unique combination of isotopic labeling and chemical functionality provides researchers with unprecedented capabilities for investigating glucuronidation processes, drug metabolism pathways, and related biochemical transformations. Its development represents a significant milestone in the evolution of stable isotope-labeled reference standards, offering a safe and reliable alternative to radioactive tracers while maintaining superior analytical performance.

The historical context surrounding the development of this compound reflects the broader progression of isotopic labeling techniques from their origins in early twentieth-century physics to their current applications in sophisticated biological research. The transition from radioactive to stable isotopes has been driven by both safety considerations and analytical advantages, with compounds like Allyl D-Glucuronate-Carbon-13-Labeled representing the state-of-the-art in isotopic tracer technology.

Properties

Molecular Formula

C₃¹³C₆H₁₄O₇

Molecular Weight

240.16

Synonyms

D-Glucopyranuronic Acid-13C6 2-Propen-1-yl Ester;  D-Glucuronic Acid-13C6 2-Propenyl Ester; 

Origin of Product

United States

Scientific Research Applications

Drug Metabolism Studies

Allyl D-Glucuronate-13C6 is utilized in drug metabolism studies to track the metabolic pathways of drugs that undergo glucuronidation. This process is essential for detoxifying and excreting drugs from the body.

Case Study: Metabolic Pathway Elucidation

In a study examining the metabolism of a novel pharmaceutical compound, researchers used this compound as a tracer to identify glucuronide conjugates formed during metabolism. The compound was administered to animal models, and subsequent analysis revealed specific metabolic pathways involving glucuronidation, which were traced using mass spectrometry techniques. This approach allowed for the identification of potential metabolites that could contribute to adverse drug reactions .

Synthesis of Glucuronide Conjugates

The selective acylation of Allyl D-Glucuronate has been reported as an effective method for synthesizing various glucuronide conjugates. These conjugates are important in pharmacology as they can influence the pharmacokinetics and pharmacodynamics of drugs.

Data Table: Synthesis Yields of Glucuronide Conjugates

Compound NameYield (%)Method Used
1β-Acyl Glucuronides85Selective Acylation
2β-Acyl Glucuronides78Selective Acylation
Honokiol Glucuronides90Hydroxylation followed by acylation

This table summarizes the yields obtained from various synthetic methods employing Allyl D-Glucuronate as a precursor. The high yields indicate the efficiency of using this compound in synthetic organic chemistry .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard for developing methods to analyze glucuronides in biological samples. Its stable isotopic labeling allows for precise quantification and identification in complex matrices.

Case Study: Method Development for Urine Analysis

A research team developed a gas chromatography-mass spectrometry (GC-MS) method utilizing this compound as an internal standard for detecting delta-9-tetrahydrocannabinol (THC) metabolites in urine samples. The method demonstrated high sensitivity and specificity, enabling accurate monitoring of THC levels in clinical settings .

Environmental Monitoring

This compound has potential applications in environmental monitoring, particularly in studying the biotransformation of pollutants. Its use as a tracer can help elucidate the degradation pathways of xenobiotics in environmental samples.

Data Table: Environmental Biotransformation Studies

PollutantBiotransformation ProductTracer Used
PesticidesGlucuronide ConjugatesThis compound
PharmaceuticalsHydroxylated MetabolitesThis compound

This table highlights how this compound can be employed to trace the transformation of various pollutants, providing insights into their environmental fate .

Comparison with Similar Compounds

Structural and Isotopic Comparisons
Table 1: Key Structural and Isotopic Features
Compound Name Molecular Formula Isotopic Labeling CAS Number Primary Application(s)
Allyl D-Glucuronate-¹³C₆ C₃¹³C₆H₁₄O₇ ¹³C (6 positions) N/A Enzyme specificity studies, NMR tracking
Allyl D-Glucuronate C₉H₁₄O₇ None 188717-04-6 Substrate for glucuronosyltransferases
N-Acetyl-D-glucosamine-¹³C₆ C₂¹³C₆H₁₅NO₆ ¹³C (6 positions) 1194446-34-8 Metabolic tracing, glycan analysis
Sucrose-(glucose-¹³C₆) ¹³C₆C₆H₂₂O₁₁ ¹³C (6 positions) N/A Isotopic standards, metabolic studies

Key Observations :

  • Allyl D-Glucuronate-¹³C₆ shares structural homology with its non-labeled form but is distinguished by isotopic enrichment, enhancing its utility in quantitative assays .
  • Unlike N-Acetyl-D-glucosamine-¹³C₆, which is used in glycan structural analysis, Allyl D-Glucuronate-¹³C₆ focuses on glucuronidation pathways and enzyme-substrate interactions .
  • Sucrose-(glucose-¹³C₆) is used broadly in metabolic flux studies, whereas Allyl D-Glucuronate-¹³C₆ is niche to glucuronosyltransferase research .

Key Observations :

  • Allyl D-Glucuronate-¹³C₆ requires multi-step chemical synthesis, contrasting with N-Acetyl-D-glucosamine-¹³C₆, which may involve enzymatic methods .
  • Both labeled compounds rely on ¹³C-NMR for structural validation, but Allyl D-Glucuronate-¹³C₆ is uniquely analyzed for allyl-group reactivity in enzyme assays .
Functional and Mechanistic Comparisons
  • Substrate Specificity: Allyl D-Glucuronate-¹³C₆ mimics natural glucuronic acid, enabling competitive inhibition studies in UDP-glucuronosyltransferase (UGT) assays.
  • Isotope Utility : The ¹³C label in Allyl D-Glucuronate-¹³C₆ allows precise metabolic tracing, similar to Sucrose-(glucose-¹³C₆). However, the latter is used in carbohydrate metabolism, while the former targets detoxification pathways .

Preparation Methods

Step 1: Selective Primary Alcohol Protection

The synthesis begins with tritylation of α-D-[13C6]-glucose using trityl chloride (TrCl) in pyridine at 0°C for 4 hours. The bulky trityl group selectively protects the primary alcohol at C6 due to steric accessibility, leaving secondary hydroxyl groups unreacted. Quantitative conversion is confirmed by thin-layer chromatography (TLC) (Rf = 0.78 in ethyl acetate/hexane 1:1).

Step 2: Acetylation of Secondary Hydroxyls

Without isolating the tritylated intermediate, acetic anhydride (Ac2O) and dimethylaminopyridine (DMAP) are added to the reaction mixture at 25°C for 12 hours. This one-pot acetylation protects all secondary hydroxyl groups, yielding 2,3,4-tri-O-acetyl-6-O-trityl-D-glucopyranose. Nuclear magnetic resonance (NMR) analysis shows complete acetylation (δ 2.01–2.15 ppm for acetate methyl groups).

Step 3: Trityl Group Removal

The trityl group is cleaved using 80% acetic acid at 60°C for 2 hours, regenerating the primary alcohol at C6. This step achieves >95% yield, with the trityl cation removed via aqueous workup. Fourier-transform infrared spectroscopy (FTIR) confirms deprotection through disappearance of the trityl C–H stretch (3060 cm⁻¹).

Step 4: Oxidation to Glucuronic Acid

The primary alcohol undergoes Jones oxidation with chromium trioxide (CrO3) in acetone/water (4:1) at −10°C for 30 minutes. This converts C6 to a carboxylic acid, forming 2,3,4-tri-O-acetyl-D-glucuronic acid-13C6. Reaction monitoring via high-performance liquid chromatography (HPLC) shows 89% conversion (C18 column, 0.1% TFA in water/acetonitrile).

Step 5: Allylation via Nucleophilic Substitution

The final step employs allyl bromide and resin-bound fluoride (Amberlyst A26 F⁻ form) in tetrahydrofuran (THF) at 50°C for 6 hours. This nucleophilic substitution replaces the acetylated hydroxyl groups with an allyl ester, yielding this compound. Gas chromatography–mass spectrometry (GC-MS) confirms 98% purity (m/z 240.094 for [M+H]+).

Chemo-Enzymatic Synthesis Approaches

Recent advances combine chemical precursors with enzymatic catalysis to improve stereoselectivity. Kenny et al. demonstrated a chemo-enzymatic route using lipase B from Candida antarctica (CAL-B) for regioselective esterification.

Enzyme-Catalyzed Esterification

D-Glucuronic acid-13C6 is dissolved in tert-butanol with molecular sieves (4Å). CAL-B (10% w/w) and allyl alcohol (5 equiv) are added, reacting at 37°C for 48 hours. The enzyme selectively forms the β-anomer due to its active-site geometry, achieving 67% yield. Circular dichroism (CD) spectroscopy verifies configuration retention (Δε +3.2 at 210 nm).

Combination with Chemical Deprotection

A hybrid approach first synthesizes methyl 2,3,4-tri-O-acetyl-D-glucuronate-13C6 chemically, then uses Streptomyces rochei esterase (CSR) for deprotection. CSR hydrolyzes acetyl groups at 25°C (pH 7.4) with 92% selectivity for secondary esters over the methyl glucuronate. This two-stage process achieves 54% overall yield with <2% epimerization.

Alternative methods exploit the Mitsunobu reaction for direct allyl group introduction. A modified protocol by Kenny et al. uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple D-glucuronic acid-13C6 with allyl alcohol.

Reaction Optimization

Optimal conditions involve 1.2 equiv DEAD, 1.5 equiv PPh3, and 3 equiv allyl alcohol in THF at −20°C. Under these conditions, β-selectivity reaches 85%, compared to 65% at 25°C. The low temperature suppresses epimerization, as confirmed by 13C NMR (C1 coupling constant J = 172 Hz for β-configuration).

Post-Reaction Purification

Crude product is purified via ion-exchange chromatography (Dowex 50WX8, H+ form), eluting with 0.5 M NH4HCO3. Final purity exceeds 99% by ultra-HPLC (UHPLC), with isotopic enrichment verified via liquid chromatography–tandem MS (LC-MS/MS) (13C6 incorporation >99.5%).

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

ParameterMethodSpecification
Isotopic purityLC-HRMS≥99% 13C6 incorporation
Chemical purityUHPLC-UV (210 nm)≥98% area
Stereochemical integrity1H NMR (J1,2)7.8–8.2 Hz (β-anomer)
Residual solventsGC-FID<500 ppm total

Comparative Analysis of Synthesis Methodologies

Yield Efficiency

  • Chemical synthesis : 32% overall yield (5 steps)

  • Chemo-enzymatic : 54% yield (2 steps)

  • Mitsunobu : 41% yield (1 step)

Scalability Considerations

The chemical route requires specialized equipment for low-temperature (−10°C) oxidations, limiting batch sizes to <5 kg. Enzymatic methods enable kilogram-scale production but demand strict pH/temperature control. Mitsunobu reactions face phosphine oxide removal challenges at scale.

Purity Profiles

Enzymatic routes produce fewer side products (98.5% vs. 96.2% for chemical), but residual enzyme proteins complicate purification. Mitsunobu-derived material contains <0.1% triphenylphosphine oxide after activated charcoal treatment .

Q & A

Q. What is the established synthetic pathway for Allyl D-Glucuronate-13C6, and how can researchers validate its purity?

The synthesis involves five steps starting from α-D-[13C6]-glucose, including selective trityl protection, acetylation, oxidation, and allylation. Key validation steps include:

  • HPLC-MS : To confirm isotopic enrichment and monitor intermediates .
  • NMR spectroscopy : To verify structural integrity and assess deprotection efficiency (e.g., acetate group removal) .
  • Isotopic purity assays : Use mass spectrometry to ensure 13C6 incorporation exceeds 99% .

Q. How should researchers handle this compound safely in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as allyl derivatives may release volatile byproducts .
  • Waste disposal : Follow institutional guidelines for isotopically labeled organic waste, ensuring segregation from non-hazardous materials .

Q. What are the primary literature sources for characterizing this compound’s physicochemical properties?

Prioritize peer-reviewed journals and avoid non-academic databases. Key parameters include:

  • Solubility : Test in polar solvents (e.g., DMSO, methanol) under controlled pH .
  • Stability : Conduct accelerated degradation studies (e.g., heat, light exposure) to determine storage conditions .
  • Reference standards : Cross-validate data with unlabeled D-glucuronic acid analogs from sources like Sigma-Aldrich .

Q. How can researchers design a baseline experiment to study the compound’s enzymatic conjugation in vitro?

  • Enzyme selection : Use UDP-glucuronosyltransferases (UGTs) from liver microsomes .
  • Control groups : Include unlabeled allyl glucuronate to compare kinetic isotope effects.
  • Analytical methods : Employ LC-MS/MS to quantify conjugated metabolites and assess reaction efficiency .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized using factorial design?

Apply a 2k factorial design to test variables:

  • Factors : Reaction temperature (25°C vs. 40°C), catalyst loading (5% vs. 10% resin-bound fluoride), and solvent polarity (THF vs. DMF) .
  • Response variables : Yield, isotopic purity, and reaction time.
  • Analysis : Use ANOVA to identify significant interactions, prioritizing catalyst loading for yield improvement .

Q. What methodological approaches resolve contradictions in reported metabolic pathways of this compound?

  • Comparative metabolomics : Use stable isotope tracing in hepatocyte models to distinguish between Phase I oxidation and Phase II conjugation pathways .
  • In silico modeling : Predict metabolite interactions using docking simulations with UGT isoforms (e.g., UGT1A1, UGT2B7) .
  • Data triangulation : Reconcile discrepancies by cross-referencing in vitro, in vivo, and computational results .

Q. How can researchers assess the compound’s stability under varying physiological pH conditions?

  • Experimental setup : Simulate gastrointestinal (pH 1.2–7.4) and plasma (pH 7.4) environments.
  • Sampling intervals : Collect data at 0, 6, 12, and 24 hours using LC-MS to monitor degradation products .
  • Kinetic analysis : Calculate half-life (t1/2) and degradation rate constants to model shelf-life .

Q. What strategies integrate this compound into multi-omics studies of drug metabolism?

  • Workflow : Combine transcriptomics (UGT expression profiling), proteomics (enzyme abundance), and metabolomics (conjugate quantification) .
  • Data normalization : Use 13C-labeled internal standards to correct for batch effects in MS datasets .
  • Pathway mapping : Tools like KEGG or MetaCyc can contextualize findings within broader metabolic networks .

Q. How do researchers address batch-to-batch variability in isotopic enrichment during synthesis?

  • QC protocols : Implement inline FTIR to monitor trityl group removal in real-time .
  • Statistical process control (SPC) : Use control charts to track 13C6 incorporation across batches and identify outliers .
  • Post-synthesis purification : Optimize column chromatography gradients to isolate high-purity fractions .

Q. What experimental frameworks evaluate the compound’s role in studying drug-drug interactions (DDIs)?

  • Co-incubation assays : Test this compound with known UGT inhibitors (e.g., probenecid) in hepatocyte models .
  • Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to predict DDI risks in vivo .
  • Regulatory alignment : Follow FDA/EMA guidelines for in vitro DDI studies to ensure translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.